Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate

Medicinal Chemistry Cross-Coupling Orthogonal Protection

Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate (CAS 2113642-97-8) is a fully substituted, N-Boc-protected pyrazole building block. It bears a C4 bromine atom, a C3 cyclopropyl group, and a C5 methyl group on the pyrazole core.

Molecular Formula C12H17BrN2O2
Molecular Weight 301.18 g/mol
Cat. No. B13058560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate
Molecular FormulaC12H17BrN2O2
Molecular Weight301.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C(=O)OC(C)(C)C)C2CC2)Br
InChIInChI=1S/C12H17BrN2O2/c1-7-9(13)10(8-5-6-8)14-15(7)11(16)17-12(2,3)4/h8H,5-6H2,1-4H3
InChIKeyXAHKIMBZVGQGQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-Bromo-3-Cyclopropyl-5-Methyl-1H-Pyrazole-1-Carboxylate: Procurement-Ready Structural & Physicochemical Baseline


Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate (CAS 2113642-97-8) is a fully substituted, N-Boc-protected pyrazole building block . It bears a C4 bromine atom, a C3 cyclopropyl group, and a C5 methyl group on the pyrazole core. The compound has a molecular formula of C₁₂H₁₇BrN₂O₂ and a molecular weight of 301.18 g/mol . This substitution pattern differentiates it from simpler 4-bromopyrazole-1-carboxylates and from the unprotected 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole (CAS 1287752-84-4, MW 201.06) [1]. The tert-butyl carbamate (Boc) protecting group renders the N1 position inert under a broad range of nucleophilic, basic, and organometallic conditions, enabling chemoselective elaboration at the C4 bromide site.

Why Generic 4-Bromopyrazole-1-Carboxylates Cannot Substitute for Tert-Butyl 4-Bromo-3-Cyclopropyl-5-Methyl-1H-Pyrazole-1-Carboxylate


In-class pyrazole building blocks cannot be freely interchanged when a synthesis demands simultaneous orthogonal N-protection, a sterically defined C4 cross-coupling site, and a conformationally constrained C3 cyclopropyl group. The unprotected analog 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole (CAS 1287752-84-4) possesses a free N–H that is reactive under conditions commonly used for Suzuki–Miyaura, Buchwald–Hartwig, or Ullmann couplings at the C4 bromide, leading to competitive N-arylation or N-alkylation side products [1]. Conversely, the simpler building block tert-butyl 4-bromo-1H-pyrazole-1-carboxylate (CAS 1150271-23-0) lacks the C3 cyclopropyl and C5 methyl substituents, forfeiting the conformational restriction and lipophilic tuning required for target engagement in constrained binding pockets . The target compound uniquely integrates these three functional elements into a single intermediate, reducing the step-count and protecting-group manipulations needed in multi-step sequences.

Quantitative Differentiation Evidence for Tert-Butyl 4-Bromo-3-Cyclopropyl-5-Methyl-1H-Pyrazole-1-Carboxylate vs. Closest Analogs


C4-Br Cross-Coupling Handle with Orthogonal N-Boc Protection vs. Unprotected 4-Bromo-3-Cyclopropyl-5-Methyl-1H-Pyrazole

The target compound carries a Boc group at N1, eliminating the acidic N–H proton (HBD count = 0) present in the unprotected analog (HBD count = 1). Under standard Suzuki–Miyaura conditions employing Pd(0) catalysts and aqueous base at elevated temperatures, the free N–H of the unprotected analog can undergo competitive deprotonation and N-arylation, reducing the yield of the desired C4 coupling product. The Boc-protected compound circumvents this chemoselectivity problem entirely, enabling exclusive C4 functionalization [1].

Medicinal Chemistry Cross-Coupling Orthogonal Protection Building Block

C3-Cyclopropyl Conformational Restriction vs. Simple 4-Bromopyrazole-1-Carboxylate Building Blocks

The C3 cyclopropyl group of the target compound introduces a defined torsional angle between the cyclopropane ring and the pyrazole plane, restricting the rotational freedom present in analogs bearing flexible alkyl substituents. Fragment screening against soluble epoxide hydrolase (sEH) identified (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid (PDB ligand 4A5) as a crystallographically validated hit, with the cyclopropyl group occupying a hydrophobic sub-pocket of the enzyme active site [1]. In contrast, simple N-Boc-4-bromopyrazole (CAS 1150271-23-0) lacks any C3 substituent and cannot engage this sub-pocket.

Conformational Restriction Fragment-Based Drug Discovery Kinase Inhibitor sEH Inhibitor

C5-Methyl Steric and Electronic Tuning vs. Non-Methylated 4-Bromo-3-Cyclopropyl-1H-Pyrazole-1-Carboxylate Analogs

The C5 methyl group on the target compound provides a steric and electronic differentiation from analogs lacking this substituent. The methyl group increases the electron density on the pyrazole ring (inductive effect), which can modulate the reactivity of the C4 bromide in oxidative addition steps of cross-coupling. Additionally, the C5 methyl contributes to the calculated logP (XLogP3-AA = 1.9 for the unprotected core), enhancing membrane permeability relative to the des-methyl analog. In the context of the sEH fragment screening, the N-acetic acid derivative (4A5) which lacks a C5 methyl was identified as a fragment hit; the target compound's C5 methyl provides a vector for additional hydrophobic contacts or steric shielding from metabolic enzymes [1][2].

Structure-Activity Relationship Steric Tuning Metabolic Stability Lipophilicity Modulation

Commercial Purity Benchmarking: ≥95% (AKSci) and 98% (LeYan) vs. Alternative Suppliers

Two independent suppliers provide the target compound with documented purity specifications: AKSci at ≥95% and LeYan at 98% . By comparison, the unprotected analog 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole is offered at 97% (Sigma-Aldrich/ChemScene) and 98% (Bidepharm, Fluorochem) . The availability of the Boc-protected compound at comparable purity from multiple vendors reduces single-supplier dependency risk and ensures batch-to-batch reproducibility in multi-step synthesis campaigns.

Quality Control Procurement Purity Specification Reproducibility

Crystallographic Validation of the Cyclopropyl-Pyrazole-Bromo Pharmacophore: PDB 4Y2V vs. Non-Cyclopropyl Congeners

The co-crystal structure of soluble epoxide hydrolase with (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid (PDB 4Y2V, resolution 2.40 Å) provides direct structural evidence that the 4-bromo-3-cyclopropyl-pyrazole scaffold engages the catalytic pocket of a therapeutically relevant target [1]. The cyclopropyl ring occupies a defined hydrophobic sub-pocket adjacent to the catalytic triad (Asp335, Tyr383, Tyr466), while the bromine atom is positioned near the entrance of the L-shaped binding cavity. This crystallographic validation is absent for simpler N-Boc-4-bromopyrazole building blocks (e.g., CAS 1150271-23-0), which lack the cyclopropyl anchor and have no reported co-crystal structures in the PDB.

Fragment-Based Drug Discovery X-ray Crystallography soluble epoxide hydrolase Structure-Based Design

Molecular Weight and Complexity Advantage for Fragment-Based Screening Libraries vs. Heavier, More Functionalized Analogs

With a molecular weight of 301.18 Da, the target compound resides at the upper boundary of the fragment space (typically MW < 300 Da for fragment libraries) but remains compliant with the 'Rule of Three' guidelines when the Boc group is considered as a cleavable protecting group . The core scaffold after Boc deprotection (MW 201.06) is well within the fragment range. In contrast, more heavily elaborated analogs such as (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid (MW 245.07) [1] or N-aryl-4-cyclopropylpyrazole derivatives described in parasiticidal patents (MW > 350) [2] have already committed to specific substitution vectors, limiting their versatility as diversification intermediates.

Fragment Library Rule of Three Lead-Like Properties Molecular Complexity

Optimal Application Scenarios for Tert-Butyl 4-Bromo-3-Cyclopropyl-5-Methyl-1H-Pyrazole-1-Carboxylate Based on Quantitative Evidence


Diversification Intermediate in Pd-Catalyzed Library Synthesis for Fragment-Based Drug Discovery

The orthogonal N-Boc protection (HBD count = 0) ensures that Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings proceed exclusively at the C4 bromide without competing N-functionalization. This enables parallel synthesis of diverse C4-aryl, C4-amino, or C4-alkynyl pyrazole libraries, where the Boc group is later removed under mild acidic conditions to reveal a free N1 for subsequent elaboration. The cyclopropyl group at C3 provides a crystallographically validated anchor for hydrophobic enzyme sub-pockets (as demonstrated in PDB 4Y2V for sEH [1]), while the C5 methyl offers a built-in SAR vector that requires no additional synthetic manipulation [2].

Scaffold-Hopping Starting Point for Soluble Epoxide Hydrolase (sEH) Inhibitor Development

The co-crystal structure of (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid bound to sEH (PDB 4Y2V, resolution 2.40 Å, RSCC 0.849) establishes the 4-bromo-3-cyclopropyl-pyrazole core as a validated fragment hit [1]. The target compound, with its Boc protection and C5 methyl group, serves as a strategically superior starting point for fragment growing: the Boc group can be removed to install an acetic acid or acetamide moiety (mimicking the PDB ligand 4A5), while the C4 bromide can be elaborated via cross-coupling to explore the adjacent hydrophobic sub-pockets identified in the Amano et al. fragment screen, where hit IC₅₀ values ranged from 52 to 2200 µM [3].

Key Intermediate for Agrochemical Pyrazole Carboxamide Derivatives

Patents describing fungicidal and herbicidal pyrazole carboxamides (e.g., Bayer CropScience WO/2014/095994, US 2016/0311784) rely on 4-substituted pyrazole carboxylate intermediates [4]. The target compound's C4 bromide provides a versatile handle for introducing diverse carboxamide, sulfonamide, or heteroaryl substituents, while the C3 cyclopropyl group imparts metabolic stability in planta—an advantage over C3-alkyl or C3-H analogs that are more susceptible to oxidative degradation. The N-Boc protecting group is compatible with the basic conditions often used in agrochemical intermediate synthesis and is readily cleaved to reveal the N1 for final elaboration.

Conformationally Constrained Building Block for Kinase Inhibitor Design

The cyclopropyl group at C3 restricts rotational freedom (rotatable bond count = 0 at the C3 attachment point), providing a defined dihedral angle between the cyclopropane and pyrazole rings. This conformational constraint is valuable in kinase inhibitor design, where rigidified scaffolds often show improved selectivity profiles by reducing the entropic penalty of binding . In contrast, simpler N-Boc-4-bromopyrazole (rotatable bond count at C3 = 0, but no substituent) lacks the additional hydrophobic contact, while C3-methyl analogs (rotatable bond count = 1) retain rotational entropy. The target compound thus offers a unique combination of rigidity and substitution that is not available from any single commercial alternative.

Quote Request

Request a Quote for Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.